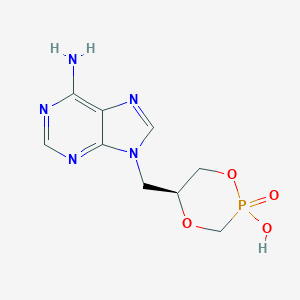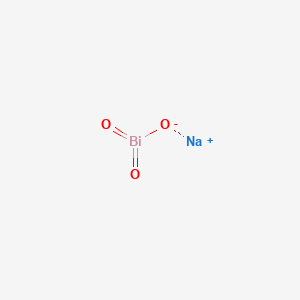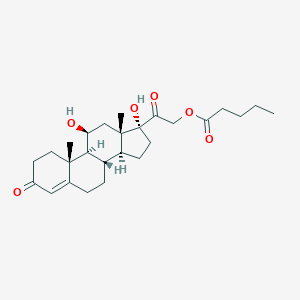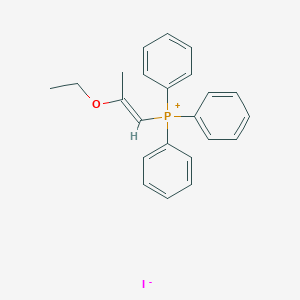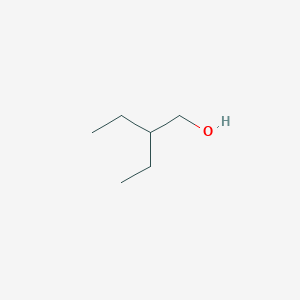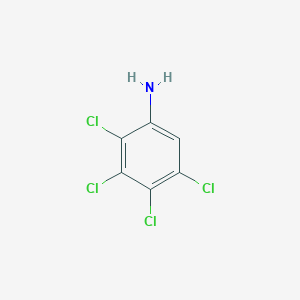
2,3,4,5-四氯苯胺
描述
Synthesis Analysis
The synthesis of chloroaniline derivatives often involves complex reactions that aim to introduce chloro groups into the aniline structure. For instance, the refined synthesis of tetrahydro-1,3,3-trimethyldipyrrin, a related precursor, demonstrates the use of nitro-aldol condensation and reductive cyclization steps, highlighting the intricate methods that could be analogous in synthesizing 2,3,4,5-Tetrachloroaniline derivatives (Ptaszek et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of chloroanilines reveals the impact of chloro substituents on the compound's geometry and electronic properties. X-ray crystallography studies, such as those on 1-chloro-2-methyl-4-nitrobenzene, offer insights into the planar nature of these molecules and the potential steric and electronic effects imparted by the chloro groups, which are relevant for understanding the structure of 2,3,4,5-Tetrachloroaniline (Saeed & Simpson, 2012).
Chemical Reactions and Properties
Chemical reactions involving chloroanilines, such as photolysis of 4-chloroaniline, illustrate the reactivity of these compounds under specific conditions, leading to the formation of various reactive intermediates. These studies shed light on the types of chemical transformations that 2,3,4,5-Tetrachloroaniline might undergo, including electrophilic substitution and reductive dehalogenation processes (Guizzardi et al., 2001).
Physical Properties Analysis
The physical properties of chloroaniline derivatives, such as solubility and melting points, are influenced by the presence and position of chloro groups. Spectroscopic techniques, including FT-IR and NMR, provide detailed information on the vibrational and electronic characteristics of these compounds, offering a foundation for predicting the behavior of 2,3,4,5-Tetrachloroaniline in various environments (Govindarajan et al., 2012).
Chemical Properties Analysis
The chemical properties of chloroanilines, such as acidity, basicity, and electron-donating capacity, are crucial for their reactivity and applications. Studies on the reductive dehalogenation of chloroanilines by microorganisms from a methanogenic aquifer demonstrate the biodegradability and environmental fate of these compounds, providing insights into the chemical behavior of 2,3,4,5-Tetrachloroaniline under natural conditions (Kuhn & Suflita, 1989).
科学研究应用
转化为其他化学品:2,3,4,5-四氯苯胺用于研究转化为2,4,6-三氯硝基苯,硝化1,2,4-三氯苯,并通过苯胺(Estes, 1976)探索制备1,3,5-三氯苯的途径。
生物正交偶联试剂:从2,3,4,5-四氯苯胺等氯苯胺衍生的四氮烷类化合物被用于细胞内成像、基因靶向、后合成DNA标记和体内成像等应用(Yang et al., 2012)。
化学特性:2,3,4,5-四氯苯胺被确定为一种氯化芳香化合物,芳环上可能取代一个到五个氯原子(Agteren, Keuning & Janssen, 1998)。
光解研究:对水中类似化合物3,4-二氯苯胺的光解研究揭示了化学转化的见解,例如产生2-氯-5-氨基酚并具有显著的转化率(Miller et al., 1979)。
光生物效应:对相关化合物四氯水杨酰苯胺的研究有助于了解其在皮肤中的长期光生物效应,即持续光反应器(Davies et al., 1975)。
水生生物毒理学:研究表明,古比鱼中2,3,4,5-四氯苯胺的致死体负荷在前48小时内下降,并在暴露14天后保持恒定值(de Wolf et al., 1991)。
分析方法:发展用于检测人类尿液中氯苯胺的气相色谱/质谱方法对暴露和风险评估具有重要意义(Turci et al., 2006)。
生物修复:微生物可以在甲烷生成条件下生物脱卤氯苯胺,为污染环境的生物修复提供了新的方法(Kuhn & Suflita, 1989)。
属性
IUPAC Name |
2,3,4,5-tetrachloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKZRUCVLTWAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212810 | |
| Record name | 2,3,4,5-Tetrachloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrachloroaniline | |
CAS RN |
634-83-3 | |
| Record name | 2,3,4,5-Tetrachloroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5-Tetrachloroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,5-Tetrachloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrachloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4,5-TETRACHLOROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FY7XX7MH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide](/img/structure/B44063.png)

![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)

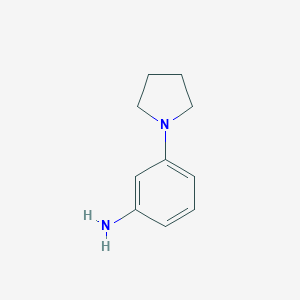
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt](/img/structure/B44072.png)
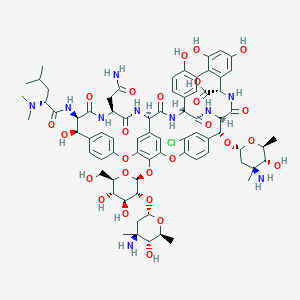
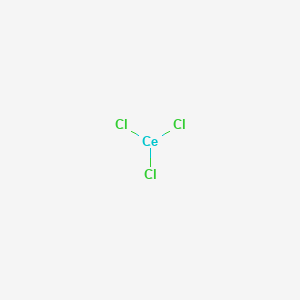
![2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide](/img/structure/B44076.png)
